molecular formula C11H22O5 B13547021 4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid

4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid

Cat. No.: B13547021
M. Wt: 234.29 g/mol
InChI Key: UFURXMATKVQKRJ-UHFFFAOYSA-N
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Description

4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid is an organic compound with the molecular formula C11H22O5. It is characterized by the presence of hydroxyl and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid typically involves the reaction of 4-hydroxybutanol with 3-chloropropoxybutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybutanol attacks the electrophilic carbon of the 3-chloropropoxybutanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxyl group can be reduced to form primary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutanoic acid: Lacks the propoxy group, making it less versatile in certain reactions.

    3-(4-Hydroxybutoxy)propanoic acid: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C11H22O5

Molecular Weight

234.29 g/mol

IUPAC Name

4-[3-(4-hydroxybutoxy)propoxy]butanoic acid

InChI

InChI=1S/C11H22O5/c12-6-1-2-7-15-9-4-10-16-8-3-5-11(13)14/h12H,1-10H2,(H,13,14)

InChI Key

UFURXMATKVQKRJ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCOCCCC(=O)O)CO

Origin of Product

United States

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